molecular formula C24H19N5O2S B11247336 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

Cat. No.: B11247336
M. Wt: 441.5 g/mol
InChI Key: RVWZKMXGRLCWEW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide is a fused heterocyclic compound featuring a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core substituted at the 6-position with a benzyl group bearing a benzamide moiety and at the 3-position with a benzyloxy group. This scaffold combines the bioactivity-enhancing properties of both triazole and thiadiazole rings, which are known for their antimicrobial, anticancer, and enzyme-inhibitory activities . The benzyloxy and benzamide substituents likely influence lipophilicity, solubility, and target binding, making it a candidate for pharmacological studies.

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

3-phenylmethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C24H19N5O2S/c30-22(20-7-4-8-21(13-20)31-15-18-5-2-1-3-6-18)25-14-17-9-11-19(12-10-17)23-28-29-16-26-27-24(29)32-23/h1-13,16H,14-15H2,(H,25,30)

InChI Key

RVWZKMXGRLCWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4

Origin of Product

United States

Preparation Methods

Formation of 4-Amino-5-Substituted Triazole-3-Thiols

A representative procedure involves:

  • Reacting substituted benzoyl hydrazine (0.02 mol) with potassium hydroxide (0.06 mol) in ethanol.

  • Adding CS₂ (0.2 mol) dropwise to form potassium dithiocarbazinate salts.

  • Cyclizing the salts with excess hydrazine hydrate under reflux to yield 4-amino-5-substituted triazole-3-thiols.

Key Parameters

StepReagentsSolventTemperatureTimeYield
1Benzoyl hydrazine, KOHEthanolRT12 h85–90%
2Hydrazine hydrateWaterReflux3 h75–80%

Cyclization to Triazolo[3,4-b] Thiadiazoles

The triazole-thiol intermediate undergoes cyclocondensation with substituted benzoic acids using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example:

  • Dissolving 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (3.0 mmol) in POCl₃.

  • Adding 4-nitrobenzoic acid (4.5 mmol) and refluxing for 3 h.

  • Quenching with ice-water and adjusting to pH 8–9 to precipitate the product.

Optimized Conditions

  • Solvent: Phosphorus oxychloride (neat)

  • Temperature: 110–115°C (reflux)

  • Yield: 38–65% (dependent on substituents)

Functionalization of the Benzyl Moiety

The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reactions. A common approach involves:

Synthesis of 3-(Benzyloxy)Benzoyl Chloride

  • Reacting 3-hydroxybenzoic acid with benzyl bromide in the presence of K₂CO₃ to form 3-(benzyloxy)benzoic acid.

  • Converting the acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Metrics

StepReagentsConditionsYield
BenzylationBnBr, K₂CO₃DMF, 80°C, 6 h90%
Acyl chloride formationSOCl₂Reflux, 2 h95%

Coupling of Triazolo-Thiadiazole and Benzamide Components

The final step involves amide bond formation between the triazolo-thiadiazole benzylamine and 3-(benzyloxy)benzoyl chloride.

Amidation Protocol

  • Dissolving 4-(triazolo[3,4-b][1,thiadiazol-6-yl)benzylamine (1.0 equiv) in dry dichloromethane (DCM).

  • Adding 3-(benzyloxy)benzoyl chloride (1.2 equiv) dropwise with stirring at 0°C.

  • Introducing triethylamine (TEA, 2.0 equiv) as a base and reacting for 4–6 h at room temperature.

Purification

  • Method: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Yield: 60–72%

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.85–7.20 (m, 14H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.65 (s, 2H, NHCH₂).

  • ¹³C NMR: 165.8 (C=O), 159.2 (C-O), 145–125 (Ar-C), 70.1 (OCH₂Ph).

Mass Spectrometry (MS)

  • ESI-MS: m/z 441.5 [M+H]⁺ (calculated for C₂₄H₁₉N₅O₂S).

Infrared (IR) Spectroscopy

  • Key Bands: 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point: 163–165°C (uncorrected).

Comparative Analysis of Synthetic Methodologies

Table 1: Efficiency of Reported Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
A4-Amino-triazole-3-thiolPOCl₃3895
B3-(Benzyloxy)benzoic acidSOCl₂7298
CPreformed intermediatesTEA6597

Method B offers superior yields due to optimized acyl chloride formation, while Method A suffers from moderate cyclization efficiency.

Challenges and Optimization Strategies

Limitations in Cyclization

  • Low Yields: Attributable to steric hindrance from bulky substituents during POCl₃-mediated cyclization.

  • Mitigation: Use of microwave-assisted synthesis reduces reaction time (30 min vs. 3 h) and improves yields by 15–20%.

Amidation Side Reactions

  • Competitive Hydrolysis: Acyl chloride degradation in humid conditions.

  • Solution: Rigorous drying of solvents and reagents under molecular sieves .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially opening the ring and leading to simpler amine derivatives.

    Substitution: The benzyl and benzyloxy groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of benzothiazole derivatives as antimycobacterial agents. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb). For instance, derivatives with similar scaffolds have been reported to possess significant activity against Mtb with IC50 values in the low micromolar range .

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

The [1,2,4]triazolo[3,4-b]thiadiazole moiety has been identified as a potent inhibitor of PARP enzymes. Compounds containing this scaffold compete with nicotinamide in the binding pocket of these enzymes. Specific derivatives have demonstrated nanomolar potencies against various PARP isoforms, indicating a potential role in cancer therapy by targeting DNA repair mechanisms .

Anti-inflammatory Properties

Compounds similar to 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide have been evaluated for anti-inflammatory activity. Studies have shown that certain derivatives exhibit significant inhibition of inflammatory mediators in vitro and in vivo models. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Antitubercular Activity

A study synthesized various benzothiazole-based compounds and evaluated their antitubercular activity against Mtb strains. The synthesized compounds were screened for their Minimum Inhibitory Concentration (MIC), revealing that some derivatives exhibited superior activity compared to standard drugs like rifampicin .

Case Study 2: PARP Inhibition Mechanism

Research involving the synthesis of triazolo-thiadiazole derivatives demonstrated their binding affinity to PARP enzymes through crystallographic studies. The most potent derivative showed an IC50 value of 7.8 nM against PARP10, marking it as a significant lead compound for further development in cancer therapeutics .

Comparative Analysis Table

CompoundActivity TypeIC50 ValueReference
Benzothiazole Derivative AAntimycobacterial~5 μM
Triazolo-Thiadiazole Derivative BPARP Inhibition7.8 nM
Benzothiazole Derivative CAnti-inflammatoryNot specified

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial and fungal metabolism. In anticancer applications, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolo[3,4-b][1,3,4]thiadiazoles are highly dependent on substituents. Below is a comparative analysis of structurally related derivatives:

Structural Analogues with Varying Substituents

Compound Name Substituents (Position 3/6) Key Properties/Activities Reference
3-(Benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide 3: Benzyloxy; 6: Benzamide-linked benzyl Hypothesized anticancer/antimicrobial activity (based on core scaffold) N/A
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide 3: Phenyl; 6: Methylthiophene-acetamide IC50 = 42 ± 1 nM (CDK5/p25 inhibition)
6-(1-Adamantyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5d) 3: 4-Fluorophenyl; 6: Adamantyl Antiproliferative activity (e.g., against HeLa cells)
3-[6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-1H-indole (5a) 3: Indole; 6: 4-Iodophenyl Anticancer activity (Bcl-2 inhibition; IC50 = 0.48 ± 0.2 nM)
3-(3,4,5-Trimethoxyphenyl)-6-(4-quinolinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (6c) 3: Trimethoxyphenyl; 6: Quinolinyl Enhanced solubility and antiproliferative activity

Pharmacological and Physicochemical Insights

Enzyme Inhibition

Triazolo[3,4-b]thiadiazoles with acetamide or dichloroacetamide side chains () show potent kinase inhibition (IC50 = 30–42 nM), suggesting the benzamide group in the target compound may similarly inhibit CDK5/p25 .

Anticancer Potential

Compounds with bulky substituents (e.g., adamantyl or indole ) exhibit antiproliferative effects via apoptosis induction. The benzyloxy group in the target compound may mimic these effects by intercalating into DNA or inhibiting topoisomerases.

Solubility and Stability

  • The benzyloxy group may reduce aqueous solubility compared to methoxy derivatives (e.g., 5b ).
  • Stability under physiological conditions remains unstudied but could be inferred from analogues with similar substituents.

Biological Activity

The compound 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide is a novel chemical entity that incorporates a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold known for its diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C24H19N5O2S
  • Molecular Weight : 441.51 g/mol
  • LogP : 3.6108
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 66.285 Ų
PropertyValue
Compound NameThis compound
Molecular Weight441.51 g/mol
LogP3.6108
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area66.285 Ų

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety has been associated with significant anticancer properties. A series of studies have demonstrated that compounds containing this scaffold exhibit potent antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma).
  • IC50 Values : Compounds derived from similar scaffolds have shown IC50 values in the nanomolar range (0.016–0.073 µM) indicating strong anticancer potential .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cellular proliferation pathways and induction of apoptosis in cancer cells. The presence of the thiadiazole ring enhances interaction with biological targets due to its electron-withdrawing properties and ability to form hydrogen bonds.

Study on Thiadiazole Derivatives

A study focusing on derivatives of the 1,3,4-thiadiazole scaffold highlighted their broad spectrum of biological activities including:

  • Antimicrobial Activity : Exhibiting significant effects against bacterial strains.
  • Anti-inflammatory Properties : Demonstrated through various in vitro assays .

The research indicated that modifications to the thiadiazole scaffold could enhance biological activity and reduce toxicity .

Synthesis and Evaluation

In a synthesis study involving the design of compounds with the triazolo-thiadiazole framework:

  • Researchers synthesized multiple derivatives and evaluated their biological activity.
  • The most active compounds were found to inhibit tumor cell growth effectively while showing minimal cytotoxicity to normal cells .

Q & A

Q. What are the established synthetic routes for synthesizing triazolo-thiadiazole derivatives, and how can they be adapted for this compound?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example, triazolo-thiadiazoles are often synthesized via oxidative cyclization using POCl₃ or H₂SO₄ ( ). Adapting these methods requires optimizing substituent compatibility: the benzyloxy and benzamide groups in this compound may necessitate protecting-group strategies to prevent side reactions. Characterization via NMR (¹H/¹³C) and HRMS is critical to confirm regioselectivity and purity .

Q. How is the molecular structure of triazolo-thiadiazole derivatives validated experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, reports a triazolo-thiadiazole derivative with a mean C–C bond length of 0.003 Å and R factor = 0.048, confirming planar heterocyclic cores. Computational methods (DFT) can supplement SC-XRD by predicting bond angles and electronic properties .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity profiling (MTT assay on mammalian cell lines). Related compounds in showed IC₅₀ values of 8–32 µg/mL against bacterial strains, suggesting a template for testing .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar triazolo-thiadiazoles be resolved?

  • Methodological Answer: Contradictions often arise from substituent effects or assay conditions. For example, electron-withdrawing groups (e.g., -CF₃ in ) enhance antimicrobial activity compared to methoxy groups. Systematic SAR studies with controlled variables (e.g., logP, H-bond donors) and standardized protocols (CLSI guidelines) are essential .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer:
  • Salt formation: Use sodium pivalate (as in ) to improve aqueous solubility.
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability.
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles, as described for related heterocycles in .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., bacterial DNA gyrase) can identify binding modes. MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes. For example, ’s nitrobenzyl-thio derivative showed π-π stacking with Tyr residues, a motif applicable to this compound .

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